Superior Antiproliferative Activity Against Hep3B Hepatocellular Carcinoma Cells
Compound 2f, the 4-chlorophenyl analog, demonstrates the highest potency in the series against the Hep3B liver cancer cell line [1]. Its IC₅₀ of 5.76 µg/mL is markedly lower than other analogs, such as 2a-2c and 2e (IC₅₀ range 7.66–11.60 µg/mL) and substantially more potent than 2f's own activity against HepG2 (IC₅₀ 34.64 µg/mL) [1]. This cell-line selectivity underscores a significant advantage for targeted liver cancer applications.
| Evidence Dimension | Antiproliferative IC₅₀ (Hep3B cell line) |
|---|---|
| Target Compound Data | IC₅₀ = 5.76 µg/mL |
| Comparator Or Baseline | In-class analogs 2a-2c/2e: IC₅₀ = 7.66–11.60 µg/mL; Compound 2f vs. HepG2: IC₅₀ = 34.64 µg/mL |
| Quantified Difference | At least 1.33-fold more potent than next best analog; 6-fold selective over HepG2 |
| Conditions | MTS assay, 48 h incubation, Hep3B cells |
Why This Matters
Procurement of the precise 4-chlorophenyl derivative is critical for achieving maximal Hep3B cytotoxicity, where generic substitution could result in a significant loss of potency.
- [1] Hawash, M., et al. (2021). Synthesis, chemo-informatics, and anticancer evaluation of fluorophenyl-isoxazole derivatives. Open Chemistry, 19(1), 855-863. View Source
